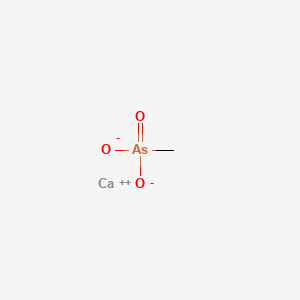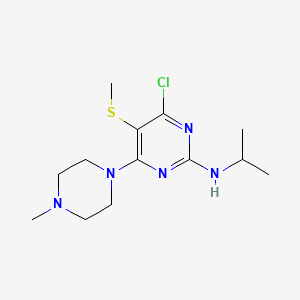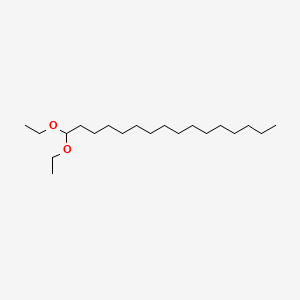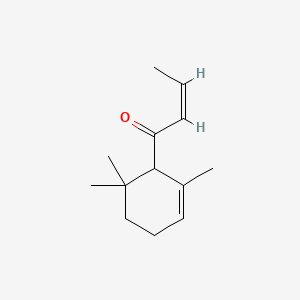
calcium;methyl-dioxido-oxo-λ5-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
calcium;methyl-dioxido-oxo-λ5-arsane, also known as calcium methanearsonate, is an organoarsenic compound with the chemical formula CH3AsCaO3. This compound is primarily used as a pesticide and herbicide due to its ability to control a wide range of weeds and pests. It is a white, crystalline solid that is soluble in water and has been utilized in various agricultural and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, calcium salt (1:1) typically involves the reaction of methylarsonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The general reaction can be represented as follows:
[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{Ca(OH)}_2 \rightarrow \text{CH}_3\text{AsCaO}_3 + 2\text{H}_2\text{O} ]
In industrial production, the process may involve additional steps to ensure the purity and stability of the final product. This includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
calcium;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsine .
Aplicaciones Científicas De Investigación
calcium;methyl-dioxido-oxo-λ5-arsane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity limits its therapeutic applications.
Industry: It is widely used in agriculture as a pesticide and herbicide to control weeds and pests .
Mecanismo De Acción
The mechanism of action of arsonic acid, methyl-, calcium salt (1:1) involves the inhibition of key enzymes and metabolic pathways in target organisms. The compound interferes with the synthesis of essential biomolecules, leading to cellular dysfunction and death. Molecular targets include enzymes involved in oxidative phosphorylation and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Arsenic trioxide
- Arsenic pentoxide
- Calcium arsenate
- Lead arsenate
- Sodium arsenate
- Dimethylarsinic acid
Uniqueness
calcium;methyl-dioxido-oxo-λ5-arsane is unique due to its specific chemical structure and properties. Unlike other arsenic compounds, it has a methyl group attached to the arsenic atom, which influences its reactivity and biological activity. This structural feature makes it particularly effective as a pesticide and herbicide, as it can target specific metabolic pathways in weeds and pests .
Propiedades
Número CAS |
6423-72-9 |
|---|---|
Fórmula molecular |
CH3AsCaO3 |
Peso molecular |
178.03 g/mol |
Nombre IUPAC |
calcium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.Ca/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |
Clave InChI |
VTOKNEHMFFTVSM-UHFFFAOYSA-L |
SMILES |
C[As](=O)([O-])[O-].[Ca+2] |
SMILES canónico |
C[As](=O)([O-])[O-].[Ca+2] |
| 6423-72-9 | |
Pictogramas |
Health Hazard |
Números CAS relacionados |
124-58-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine](/img/structure/B1617079.png)




![Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane](/img/structure/B1617085.png)

![N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B1617088.png)

